N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, commonly known as PTMQ, is a chemical compound that has been the subject of extensive research in recent years. PTMQ is a member of the tetrahydroquinoline family of compounds and has been found to have a wide range of potential applications in the field of medicinal chemistry. In
科学的研究の応用
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide represents a class of compounds known for their diverse therapeutic potentials. The compound, part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, is significant in scientific research due to its applications across various fields, including drug discovery for cancer and central nervous system (CNS) diseases, as well as its potential in infectious disease treatments. This review highlights the significant aspects and applications of this compound based on recent patents and literature reviews.
Therapeutic Applications in Drug Discovery
The THIQ derivatives, including this compound, have been extensively studied for their therapeutic applications, particularly in cancer and CNS disorders. These compounds have shown promising results in drug discovery, with several patents filed for their use in treating conditions such as cancer, malaria, CNS disorders, cardiovascular and metabolic disorders. The US FDA approval of trabectedin, a derivative of THIQ, for treating soft tissue sarcomas underscores the potential of these compounds in oncology (Singh & Shah, 2017).
Potential in Infectious Diseases
In addition to their application in treating chronic conditions, THIQ derivatives also hold promise for combating various infectious diseases, including malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. The broad-spectrum activity of these compounds against pathogens highlights their potential as novel drug candidates for infectious diseases (Singh & Shah, 2017).
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(16)15-8-4-5-10-6-7-11(9-12(10)15)14-19(2,17)18/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZECQPCCUKGPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。